molecular formula C10H11N3OS B456364 4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol CAS No. 522597-61-1

4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B456364
CAS No.: 522597-61-1
M. Wt: 221.28g/mol
InChI Key: DSXUGTKLONYCDV-UHFFFAOYSA-N
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Description

4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features an allyl group, a methyl-substituted furan ring, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.

    Introduction of the Allyl Group: The allyl group can be introduced through an allylation reaction using allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Methyl-Substituted Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using 2-methylfuran and an acylating agent such as acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.

    Reduction: The compound can be reduced to form a corresponding thiol or amine derivative.

    Substitution: The allyl group and the furan ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Disulfide derivatives or sulfonic acid derivatives.

    Reduction: Thiol or amine derivatives.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It can be used in the study of enzyme inhibition and as a potential antimicrobial agent.

    Medicine: The compound may have potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. Additionally, the triazole ring can interact with metal ions and other biomolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-ylthioacetamide
  • Methyl {[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetate
  • 2-{[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide

Uniqueness

4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of structural elements, including the allyl group, methyl-substituted furan ring, and thiol group

Properties

IUPAC Name

3-(2-methylfuran-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-3-5-13-9(11-12-10(13)15)8-4-6-14-7(8)2/h3-4,6H,1,5H2,2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXUGTKLONYCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357106
Record name 4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522597-61-1
Record name 4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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